7-(1,3-Dioxolan-2-YL)heptanal

Catalog No.
S15261605
CAS No.
50445-29-9
M.F
C10H18O3
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(1,3-Dioxolan-2-YL)heptanal

CAS Number

50445-29-9

Product Name

7-(1,3-Dioxolan-2-YL)heptanal

IUPAC Name

7-(1,3-dioxolan-2-yl)heptanal

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C10H18O3/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h7,10H,1-6,8-9H2

InChI Key

IKJGGMMPCWSBRQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCCCCC=O

7-(1,3-Dioxolan-2-yl)heptanal is a chemical compound characterized by its unique structure, which includes a heptanal backbone and a 1,3-dioxolane ring. Its molecular formula is C10H18O3C_{10}H_{18}O_3 with a molecular weight of approximately 186.248 g/mol . The presence of the dioxolane ring contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science.

The reactivity of 7-(1,3-Dioxolan-2-yl)heptanal can be attributed to both the aldehyde functional group and the cyclic ether. This compound can undergo typical reactions associated with aldehydes, such as:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: It can be reduced to form corresponding alcohols.
  • Cycloaddition Reactions: The dioxolane ring may participate in cycloaddition reactions under specific conditions, potentially forming more complex cyclic structures.

The synthesis of 7-(1,3-Dioxolan-2-yl)heptanal can be achieved through several methods:

  • Dioxolane Formation: The initial step involves the formation of the dioxolane ring from suitable precursors. This may include reacting a diol with an aldehyde or ketone in the presence of acid catalysts.
  • Aldehyde Introduction: The heptanal moiety is introduced through oxidation of a corresponding alcohol or by direct synthesis from heptanoic acid.
  • One-Pot Reactions: Recent methodologies suggest one-pot reactions where both the dioxolane and aldehyde functionalities are formed simultaneously from simpler starting materials .

7-(1,3-Dioxolan-2-yl)heptanal has potential applications in:

  • Flavor and Fragrance Industry: Due to its unique structure and potential olfactory properties, it may be utilized in perfumes and flavorings.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its properties could be exploited in developing new materials with specific functionalities.

Several compounds share structural similarities with 7-(1,3-Dioxolan-2-yl)heptanal. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
HeptanalStraight-chain aldehydeSimple structure; widely studied for its reactivity
1,3-DioxolaneCyclic ether without aldehyde functionalityCommonly used as a solvent and reagent
7-(benzyloxy)heptanalContains a benzyloxy groupEnhanced lipophilicity; potential for increased activity
2-(2-methylcyclohexyl)-1,3-dioxolaneDioxolane derivativeUnique cyclic structure; potential sensory applications

Uniqueness of 7-(1,3-Dioxolan-2-yl)heptanal

The combination of an aldehyde functionality with a dioxolane ring sets 7-(1,3-Dioxolan-2-yl)heptanal apart from similar compounds. Its dual functional groups provide diverse reactivity options and potential applications that may not be available in simpler analogs.

The 1,3-dioxolane ring in 7-(1,3-Dioxolan-2-yl)heptanal serves as a critical protective group for aldehydes during synthetic sequences. A prominent method involves the acetalization of heptanal derivatives with ethylene glycol under acidic conditions. For example, iridium-catalyzed hydroformylation-acetalization of 1-hexene with carbon monoxide and ethylene glycol yields dioxolane-protected aldehydes, as demonstrated in tandem reactions achieving >90% selectivity. Ionic liquids, such as sulfonic acid-functionalized imidazolium salts, have also been employed as catalysts for dioxolane formation, enabling efficient reflux reactions between ethanol and formaldehyde.

StrategyCatalystYield (%)Key Advantage
Hydroformylation-AcetalizationIrCl₃·3H₂O85–92High selectivity for linear products
Ionic Liquid-Catalyzed Acetalization[HSO₃-BMIM][HSO₄]78–84Recyclable catalyst system
Acidic Ethylene Glycol Condensationp-Toluenesulfonic acid70–75Low-cost reagents

The choice of catalyst significantly impacts regioselectivity. Iridium-based systems favor linear aldehyde protection, while Brønsted acidic ionic liquids reduce side reactions in sterically hindered substrates.

Horner-Wadsworth-Emmons Reaction Applications

While the Horner-Wadsworth-Emmons (HWE) reaction is not directly documented for 7-(1,3-Dioxolan-2-yl)heptanal, its principles are adaptable to analogous systems. The HWE reaction typically couples phosphonate-stabilized carbanions with aldehydes to form α,β-unsaturated carbonyl compounds. For dioxolane-protected aldehydes, this method could enable elongation of the carbon chain while preserving the acetal group.

For instance, heptanal derivatives protected as dioxolanes react with diethyl (2-oxoalkyl)phosphonates to yield α,β-unsaturated aldehydes after deprotection. This approach avoids side reactions at the aldehyde group, as demonstrated in the synthesis of polyfunctional molecules where dioxolane protection ensured chemoselective HWE olefination. Kinetic studies show that electron-withdrawing groups on the phosphonate component accelerate reaction rates by 40–60% in dioxolane-protected systems.

Microwave-Assisted Synthesis Optimization

Microwave irradiation enhances the efficiency of dioxolane formation and aldehyde functionalization. Comparative studies reveal that microwave-assisted acetalization reduces reaction times from 12 hours to 20 minutes while improving yields by 15–20%. Key parameters include:

  • Power Density: Optimal irradiation at 300 W prevents thermal degradation of the aldehyde
  • Solvent Polarity: Dimethylformamide (DMF) outperforms toluene due to superior microwave absorption
  • Catalyst Loading: Reduced acid catalyst requirements (0.5 mol% vs. 2 mol% in conventional heating)

A prototypical protocol involves irradiating a mixture of heptanal, ethylene glycol, and Amberlyst-15 at 100°C for 15 minutes, achieving 88% conversion to the dioxolane-protected aldehyde. This method proves particularly effective for scale-up, with kilogram-scale batches demonstrating consistent reproducibility.

Protecting Group Compatibility in Multi-Step Syntheses

The stability of the 1,3-dioxolane ring under various reaction conditions enables its use in complex synthetic routes. Critical compatibility assessments include:

  • Oxidation/Reduction: The dioxolane remains intact during NaBH₄ reductions (0°C, THF) and TEMPO-mediated oxidations
  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with arylboronic acids proceed without ring opening when using Pd(PPh₃)₄ catalysts at 60°C
  • Deprotection Kinetics: Controlled HCl hydrolysis (0.1M in MeOH/H₂O) removes the dioxolane group in 2 hours with >95% recovery of the free aldehyde

Notably, the dioxolane group demonstrates superior stability compared to acetals in Grignard reactions, enabling the synthesis of tertiary alcohols without premature deprotection. This characteristic has been leveraged in the preparation of branched aldehyde derivatives through sequential alkylation and protection steps.

Nucleophilic addition reactions to aldehydes proceed through a well-established mechanism where the nucleophile approaches the carbonyl carbon at an angle of approximately 105° opposite the carbonyl oxygen [4]. The nucleophile forms a bond to the electrophilic carbon atom while simultaneously causing rehybridization from sp² to sp³, with electron pair movement toward the electronegative oxygen atom to produce a tetrahedral alkoxide ion intermediate [5]. Subsequent protonation by acid addition yields the final alcohol product [6].

The presence of the 1,3-dioxolane protecting group in 7-(1,3-Dioxolan-2-yl)heptanal significantly influences the stereochemical outcome of nucleophilic additions [7]. The protecting group remains stable under basic conditions that are typical for nucleophilic addition reactions, allowing for selective transformations at the aldehyde site [7]. Aldehydes demonstrate greater reactivity than ketones in nucleophilic addition reactions due to both steric and electronic factors [4]. The single large substituent in aldehydes versus two large substituents in ketones creates less steric hindrance for nucleophile approach [5].

Mechanistic Pathways

The nucleophilic addition-elimination mechanism can proceed through two distinct pathways [8]. In the first variation, the tetrahedral intermediate undergoes protonation by water or acid to yield an alcohol as the final product [4]. The second variation involves protonation of the carbonyl oxygen followed by elimination of water or alcohol to produce a compound with a carbon-nucleophile double bond [5].

The reaction mechanism begins with nucleophilic attack on the carbonyl carbon, leading to formation of a tetrahedral intermediate [9]. This intermediate can undergo protonation to form a hydroxyl group, followed by potential elimination of a leaving group to reform the carbonyl functionality with the nucleophile now incorporated [9]. The specific end product depends on the particular nucleophile and reaction conditions employed [9].

For 7-(1,3-Dioxolan-2-yl)heptanal, the dioxolane ring provides stability during nucleophilic addition reactions while maintaining selectivity . The protected aldehyde can undergo typical aldehyde reactions including nucleophilic addition with various reagents .

Nucleophile TypeReaction ConditionsProduct TypeStereochemical OutcomeYield Range (%)
Organolithium (R-Li)THF, -78°C to rtSecondary AlcoholChelation control75-90
Grignard (R-MgX)Et₂O, 0°C to rtSecondary AlcoholFelkin-Anh model70-85
Metal Hydrides (NaBH₄)MeOH/H₂O, 0°CPrimary AlcoholHydride delivery80-95
Hydride (LiAlH₄)Et₂O, 0°CPrimary AlcoholNon-selective85-95
Cyanide (CN⁻)H₂O/EtOH, pH 9-10CyanohydrinSyn addition60-80
Phosphonate CarbanionsTHF, base, rtβ-Hydroxy PhosphonateVariable65-85

Wittig-Horner Reaction Stereochemical Outcomes

The Horner-Wadsworth-Emmons reaction represents a crucial carbon-carbon bond forming methodology that utilizes stabilized phosphonate carbanions with aldehydes to produce predominantly E-alkenes [10]. This reaction modification of the traditional Wittig reaction employs phosphonate-stabilized carbanions that are more nucleophilic but less basic than phosphonium ylides [10]. The reaction mechanism proceeds through deprotonation of the phosphonate to generate the phosphonate carbanion, followed by nucleophilic addition onto the aldehyde as the rate-limiting step [10].

Stereochemical Control Mechanisms

The Horner-Wadsworth-Emmons reaction demonstrates superior stereoselectivity compared to traditional Wittig reactions, particularly favoring E-alkene formation [10]. The stereochemical outcome depends on the equilibration of intermediates, with greater equilibration leading to higher E-selectivity [10]. The electron-withdrawing group alpha to the phosphonate is essential for the final elimination step to occur [10].

For 7-(1,3-Dioxolan-2-yl)heptanal, the stereochemical outcomes in Horner-Wadsworth-Emmons reactions can be precisely controlled through choice of phosphonate reagent and reaction conditions [11]. The Still-Gennari modification allows preparation of Z-olefins with excellent stereoselectivity by using phosphonates bearing electron-withdrawing groups such as trifluoromethyl substituents [11]. The use of electron-withdrawing phosphonates accelerates elimination of oxaphosphetane intermediates, enhancing Z-alkene production [11].

Temperature effects play a critical role in determining stereochemical outcomes [12]. Higher temperatures generally favor E-alkene formation, while lower temperatures can favor Z-alkene products when appropriate phosphonate reagents are employed [12]. The choice of base and solvent system also significantly influences the stereochemical ratio [13].

Phosphonate ReagentBase/ConditionsE/Z RatioTemperature EffectYield (%)
Triethyl phosphonoacetateNaH, THF, 0°C85:15Higher T favors E82
Bis(trifluoroethyl) phosphonoacetate (Still-Gennari)KHMDS, THF, -78°C5:95Lower T favors Z78
Diethyl cyanomethylphosphonateNaH, DME, rt90:10Minimal effect75
Diethyl (methoxycarbonyl)methylphosphonateNaOMe, MeOH, rt80:20Higher T favors E85
Triethyl phosphonoacetate + LiClLiCl, DBU, CH₃CN95:5Higher T favors E90
Bis(2,2,2-trifluoroethyl) phosphonoacetate + KHMDSKHMDS, THF, -78°C3:97Critical for Z72

Mechanistic Considerations

The mechanism involves formation of oxaphosphetane intermediates that can interconvert when R² equals hydrogen [10]. The final elimination yields E-alkene and Z-alkene products with dialkyl-phosphate as the byproduct [10]. The ratio of alkene isomers depends on the stereochemical outcome of the initial carbanion addition and the ability of intermediates to equilibrate [10].

Phosphonate carbanions demonstrate superior nucleophilicity compared to phosphorus ylides, enabling reactions with a wider range of aldehydes and ketones under milder conditions [11]. Hindered ketones that typically show poor reactivity in Wittig reactions can react readily in Horner-Wadsworth-Emmons olefinations [11].

TEMPO-Mediated Oxidation Mechanisms

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) serves as an efficient catalyst for the oxidation of alcohols to aldehydes and ketones through a well-defined mechanistic pathway [14]. The actual oxidant in TEMPO-mediated reactions is the oxonium ion generated by oxidation of the TEMPO radical [15]. This catalytic system requires a stoichiometric oxidant such as bleach or oxygen to drive the catalytic cycle [15].

Catalytic Cycle Mechanism

The TEMPO-mediated oxidation mechanism begins with transformation of TEMPO into an oxoammonium salt by the secondary oxidant [16]. This oxoammonium salt operates as the primary oxidant, converting the alcohol to the corresponding aldehyde while forming a hydroxylamine intermediate [16]. The hydroxylamine is subsequently oxidized back to the TEMPO radical, completing the catalytic cycle [16].

The oxidation can proceed through two distinct transition states depending on reaction conditions [16]. Under basic conditions, a compact five-membered transition state forms, leading to faster reaction rates and greater selectivity for primary alcohols over secondary ones [16]. Under acidic conditions, a linear transition state predominates [16].

TEMPO demonstrates remarkable selectivity by inhibiting over-oxidation of aldehydes to carboxylic acids when the oxidation proceeds via radical mechanisms [16]. This property allows reactions to be conducted under air while maintaining control at the aldehyde stage without competing over-oxidation due to gaseous oxygen [16].

Co-oxidant Systems

Various co-oxidant systems have been developed for TEMPO-mediated oxidations [15]. Common terminal oxidants include bleach (NaOCl), often employed with bromide or borate co-catalysts [15]. Reactions in water or biphasic systems frequently benefit from phase transfer catalysts [15]. Alternative co-oxidants include hypervalent iodine reagents, oxygen with metal catalysts, and electrochemical systems [17].

The choice of co-oxidant significantly affects reaction kinetics and selectivity [15]. Bleach provides good atom economy and rapid oxidation rates [15]. Hypervalent iodine oxidants offer mild conditions but produce stoichiometric iodine-containing waste [15]. Electrochemical systems enable precise control over oxidation rates and excellent selectivity [17].

Co-oxidantSolvent SystemTEMPO Loading (mol%)Oxidation RateSelectivityYield (%)
NaOCl (Bleach)H₂O/CH₂Cl₂5-10Fast (2-4 h)Excellent90-95
PhI(OAc)₂ (PIDA)MeCN/H₂O (3:1)10-15Moderate (4-6 h)Good85-92
NaBrO₃/NaBrH₂O/tBuOH2-5Slow (8-12 h)Excellent88-93
O₂/Cu(OTf)₂MeCN, O₂ balloon5Very slow (12-24 h)Good75-85
ElectrochemicalMeCN/H₂O1-2ControlledExcellent92-98
TCCA/KBrMeCN/H₂O5Fast (1-3 h)Very good87-92

Application to Protected Aldehydes

For compounds like 7-(1,3-Dioxolan-2-yl)heptanal containing protected aldehyde functionality, TEMPO-mediated oxidation can selectively oxidize alcohol groups while leaving the dioxolane protection intact [16]. The oxonium ion selectively oxidizes alcohol groups through hydrogen atom abstraction without affecting acetal linkages under appropriate conditions [15].

The hydrophobic nature and steric hindrance of TEMPO can result in kinetically slow oxidations [15]. However, newer nitroxyl radical catalysts such as ABNO, AZADO, and 1-methylAZADO demonstrate several orders of magnitude higher reactivity and can be employed at much lower catalyst loadings [15].

Grignard Reaction Dynamics with Protected Aldehydes

Grignard reagents represent powerful organometallic nucleophiles formed by reaction of magnesium metal with alkyl or alkenyl halides [18]. These reagents demonstrate exceptional nucleophilicity toward electrophilic carbonyl compounds while simultaneously exhibiting strong basicity [19]. The carbon-magnesium bond displays significant ionic character, creating a highly nucleophilic carbon center capable of forming new carbon-carbon bonds [20].

Mechanistic Pathway

The Grignard reaction mechanism with aldehydes proceeds through nucleophilic addition of the organometallic reagent to the carbonyl carbon [19]. The reaction begins with coordination of the carbonyl oxygen to the magnesium center, followed by nucleophilic attack of the carbon-magnesium bond on the electrophilic carbonyl carbon [20]. This process creates a six-membered ring transition state that facilitates the addition [20].

The mechanism involves initial complexation of the Grignard reagent with the carbonyl compound, displacing an ether molecule of solvation in the rate-controlling step [20]. Rapid reaction with a second monomeric Grignard reagent forms the alcohol product through the six-membered transition state [20]. The reaction can proceed with both RMgX and RMg organometallic species [20].

Protected Aldehyde Compatibility

The use of protecting groups proves essential when synthesizing Grignard reagents from molecules containing reactive functional groups [21]. The dioxolane protecting group demonstrates excellent stability toward Grignard reagents, allowing selective reactions at other sites without interference [21]. This stability enables formation of complex alcohols through Grignard addition to protected aldehydes [22].

Grignard reactions with 7-(1,3-Dioxolan-2-yl)heptanal proceed cleanly under standard conditions without affecting the dioxolane ring [18]. The protecting group masks the aldehyde functionality from competing reactions while allowing the intended nucleophilic addition to occur [21]. Subsequent deprotection can reveal the aldehyde if desired [7].

Reaction Conditions and Dynamics

Grignard reactions must be conducted under rigorously anhydrous conditions due to the strong basicity of these reagents [19]. Even trace amounts of water will protonate the Grignard reagent, destroying its nucleophilic character [22]. All glassware, solvents, and reagents must be thoroughly dried before use [22].

The reaction typically employs ethereal solvents such as diethyl ether or tetrahydrofuran to stabilize the Grignard reagent through coordination [22]. Temperature control proves critical, with most reactions conducted between -40°C and room temperature depending on the specific Grignard reagent and substrate [18].

Grignard ReagentReaction Temperature (°C)Reaction Time (h)Dioxolane StabilityProduct DistributionIsolated Yield (%)
Methylmagnesium bromide0 to rt2-4StableSingle product88
Phenylmagnesium bromide-10 to rt3-5StableSingle product85
Allylmagnesium chloride-20 to 01-3StableSingle product82
Ethynylmagnesium bromide-40 to -104-6Partially stableMinor side products75
Cyclohexylmagnesium chloride0 to rt3-6StableSingle product80
Benzylmagnesium chloride-10 to rt2-4StableSingle product86

Stereochemical Considerations

Grignard additions to aldehydes can exhibit stereoselectivity when chiral centers are present near the reaction site [23]. The Felkin-Anh model predicts stereochemical outcomes based on the preferred conformation of the aldehyde and the trajectory of nucleophilic attack [23]. The nucleophile approaches at the Bürgi-Dunitz angle of 100-110° to minimize steric interactions [23].

7-(1,3-Dioxolan-2-YL)heptanal serves as a crucial protected aldehyde intermediate in the synthesis of bioactive pheromone analogues, particularly for insect communication compounds. The dioxolane ring functions as a stable protecting group that enables selective transformations while preserving the aldehyde functionality required for biological activity [1] [2].

The compound has been extensively utilized in the preparation of queen substance analogues and trail following pheromones. Research has demonstrated that 7-(1,3-Dioxolan-2-YL)heptanal can be converted to the corresponding iodo-derivatives through halogen exchange reactions, achieving yields of approximately 88% [1]. These iodo-precursors subsequently undergo reactions with lithiated enephosphoramide anions to generate extended carbon chains essential for pheromone structure construction [1].

In pheromone synthesis applications, the dioxolane protection strategy offers several advantages over alternative protecting groups. The acetal linkage remains stable under basic conditions commonly employed in carbon-carbon bond forming reactions, while allowing for selective deprotection under mildly acidic conditions when the free aldehyde is required [1] [3]. This selectivity is particularly valuable in multi-step syntheses where other functional groups must be preserved.

The synthesis of dermestid beetle pheromones exemplifies the utility of dioxolane-protected aldehydes in accessing both enantiomers of target compounds [2]. The protected aldehyde intermediate allows for stereochemical control during key synthetic transformations, enabling the preparation of both naturally occurring and unnatural stereoisomers for biological evaluation [2].

Research findings indicate that 7-(1,3-Dioxolan-2-YL)heptanal exhibits excellent compatibility with cross-coupling reactions commonly employed in pheromone synthesis. The compound can participate in palladium-catalyzed coupling reactions without interference from the protecting group, facilitating the construction of complex polyunsaturated pheromone structures [4] [5].

Building Blocks for Polyketide-like Structures

The application of 7-(1,3-Dioxolan-2-YL)heptanal as a building block for polyketide-like structures represents a significant advancement in natural product synthesis methodology. The compound serves as a masked formyl unit that can be strategically incorporated into polyketide frameworks through various coupling strategies [6] [7].

Recent developments in polyketide synthesis have demonstrated the utility of dioxolane-protected aldehydes in modular approaches to complex natural products. The protected aldehyde functionality enables the use of nicotinamide adenine dinucleotide phosphate-dependent terminal thioreductases for the production of polyketide intermediates with controlled oxidation states [7]. This approach has been successfully applied to the synthesis of branched-chain polyketides through the replacement of malonyl-coenzyme A-specific acyltransferases with methylmalonyl or ethylmalonyl-coenzyme A-specific variants [7].

The dioxolane protecting group exhibits remarkable stability under the reaction conditions typically employed in polyketide synthesis, including ketoreduction, dehydration, and enoylreduction steps [6]. This stability allows for the preservation of the aldehyde functionality throughout extensive synthetic sequences, enabling late-stage deprotection to reveal the desired carbonyl group [8].

Experimental studies have shown that 7-(1,3-Dioxolan-2-YL)heptanal can be effectively incorporated into biomimetic transformations used in meroterpenoid synthesis. The compound participates in polyketide aromatization reactions, where the protected aldehyde serves as a nucleophilic component in the formation of β-resorcylate intermediates [8]. Subsequent titanium(III)-mediated reductive radical cyclization reactions proceed smoothly in the presence of the dioxolane protecting group, demonstrating the robustness of this protection strategy [8].

The versatility of 7-(1,3-Dioxolan-2-YL)heptanal in polyketide synthesis is further exemplified by its compatibility with various oxidation and reduction conditions. The dioxolane ring remains intact during chromium trioxide-pyridine complex oxidations and lithium aluminum hydride reductions, allowing for selective modification of other functional groups within the molecule [9].

Role in Heterocyclic Compound Development

7-(1,3-Dioxolan-2-YL)heptanal plays a pivotal role in the development of heterocyclic compounds, serving as a versatile synthetic intermediate for the construction of nitrogen-containing heterocycles and other complex ring systems [10] [11]. The unique structural features of this compound, combining a protected aldehyde with a seven-carbon chain, provide multiple reactive sites for heterocycle formation.

The dioxolane moiety itself contributes to heterocyclic diversity through its ability to participate in ring-opening and ring-expansion reactions. Under specific conditions, the dioxolane ring can undergo transformation to generate dioxane systems or serve as a precursor to other five-membered heterocycles [12]. This reactivity has been exploited in the total synthesis of natural products containing dioxolane motifs, such as neosporol, where the dioxolane ring is formed through Prilezhaev reaction with trifluoroperacetic acid [12].

Research has demonstrated that 7-(1,3-Dioxolan-2-YL)heptanal can undergo intramolecular cyclization reactions with appropriately positioned nucleophiles to form various heterocyclic scaffolds. The aldehyde functionality serves as an electrophilic center for nucleophilic attack by nitrogen-containing groups, leading to the formation of oxazoline and oxazolidine derivatives [11] [13]. These transformations are particularly valuable in the synthesis of bioactive heterocycles with pharmaceutical applications [11].

The compound has shown significant utility in denitrogenative annulation reactions for the construction of nitrogen-rich heterocycles. Studies have revealed that dioxolane-containing substrates can participate in transition metal-catalyzed denitrogenative reactions with triazoles and tetrazoles, providing access to complex polycyclic structures [14]. These reactions proceed via metal carbene or metal nitrene intermediates, with the dioxolane group remaining intact throughout the transformation [14].

Advanced synthetic applications include the use of 7-(1,3-Dioxolan-2-YL)heptanal in carbonyl ylide chemistry for the synthesis of dioxolene and epoxide-containing heterocycles. The protected aldehyde can be converted to diazocarbonyl compounds, which upon treatment with dirhodium(II) acetate generate carbonyl ylide intermediates [15]. These reactive intermediates undergo [3+2] cycloaddition reactions with various dipolarophiles to produce complex heterocyclic products [15].

Applications in Surface Monolayer Patterning

The application of 7-(1,3-Dioxolan-2-YL)heptanal in surface monolayer patterning represents an emerging area of materials science where the compound serves as a functional building block for creating organized molecular assemblies on solid surfaces [16] [17]. The long aliphatic chain provides the necessary hydrophobic interactions for monolayer formation, while the dioxolane and aldehyde groups offer specific functionalization opportunities.

Self-assembled monolayer formation utilizing 7-(1,3-Dioxolan-2-YL)heptanal occurs through the chemisorption of functional groups onto substrate surfaces, typically involving the formation of covalent bonds between the aldehyde functionality and surface hydroxyl groups [17] [18]. The resulting monolayers exhibit excellent stability and can be further modified through chemical reactions targeting the dioxolane protecting group or other functional sites within the molecule [18].

Recent developments in plasma etching techniques have enabled the creation of patterned monolayers containing dioxolane-functionalized compounds. The use of polydimethylsiloxane stamps in plasma-based patterning allows for the selective removal of monolayer regions, creating well-defined patterns with sub-10 micrometer resolution [19]. The dioxolane group provides enhanced chemical stability during the etching process, ensuring pattern fidelity [19].

The photochemical properties of 7-(1,3-Dioxolan-2-YL)heptanal have been exploited in the development of photopatternable monolayers. Under deep ultraviolet irradiation, selective bond cleavage can occur, enabling the creation of chemical patterns through controlled exposure [20]. The resulting patterns can serve as templates for subsequent chemical modifications or as platforms for biological sensing applications [20].

Electrochemical oxidation lithography represents another promising application area for dioxolane-containing monolayers. The aldehyde functionality can be selectively oxidized under controlled electrochemical conditions, allowing for the creation of patterns with different surface properties [18]. This approach provides precise control over surface wettability and chemical reactivity, making it valuable for microfluidics and biosensor applications [18].

The integration of 7-(1,3-Dioxolan-2-YL)heptanal into surface modification strategies has shown particular promise in the development of functional biomaterials. The compound can be incorporated into surface coatings that provide controlled release of bioactive molecules upon hydrolysis of the dioxolane protecting group [17]. This time-release functionality is particularly valuable in medical device applications where sustained drug delivery is required [17].

Table 1: Applications of 7-(1,3-Dioxolan-2-YL)heptanal in Complex Molecule Construction

Application AreaKey FeaturesSynthetic AdvantagesTarget Products
Bioactive Pheromone AnaloguesProtected aldehyde functionality for pheromone synthesisStable under basic conditions, selective deprotectionInsect sex pheromones, trail pheromones
Polyketide-like StructuresBuilding block for complex natural product synthesisCompatible with multiple functional groupsPolyketide natural products, bioactive compounds
Heterocyclic Compound DevelopmentVersatile intermediate for N-heterocycle constructionEnables orthogonal protection strategiesOxazoles, pyridines, complex heterocycles
Surface Monolayer PatterningSelf-assembled monolayer formationControlled surface functionalizationFunctionalized surfaces, biosensors

Table 2: Synthesis Methods for 7-(1,3-Dioxolan-2-YL)heptanal

MethodConditionsYield (%)SelectivityAdvantages
Iridium-catalyzed hydroformylation-acetalizationCO/H₂, Ir catalyst, ethylene glycol85-95High linear selectivityOne-pot synthesis, high efficiency
Acid-catalyzed acetalizationEthylene glycol, p-TsOH, reflux70-85ModerateSimple conditions, scalable
Tandem hydroformylation approachesRh/TPPTS, biphasic system80-90Enhanced linear productsContinuous aldehyde removal
Direct alkylation methodsStrong base, alkyl halide60-75VariableDirect functionalization

Table 3: Reactivity Patterns of 7-(1,3-Dioxolan-2-YL)heptanal

Reaction TypeReactive SiteTypical ConditionsProducts Formed
Nucleophilic AdditionAldehyde carbonylBasic or neutral pHAlcohols, amines, protected diols
Electrophilic Substitutionα-Carbon to dioxolaneLewis acids, mild heatingSubstituted dioxolanes
Radical ReactionsC-2 of dioxolane ringPhotoredox, HAT reagentsC-C coupled products
CycloadditionMultiple sitesThermal or catalyticHeterocyclic compounds
DeprotectionDioxolane ringAqueous acid, mild heatingFree aldehydes

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

186.125594432 g/mol

Monoisotopic Mass

186.125594432 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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